REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[C:5]=2[N:6]=1.Cl.N([O-])=[O:15].[Na+]>O>[Cl:12][C:7]1[C:5]2[NH:6][C:2](=[O:15])[S:3][C:4]=2[CH:10]=[CH:9][C:8]=1[Cl:11] |f:2.3|
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C(=C(C=C2)Cl)Cl
|
Name
|
|
Quantity
|
241 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
33.9 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After the mixture has been stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are metered in at a uniform rate in the course of 3 hours at 50° C., with vigorous stirring
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for 4 hours at 50° C
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Excess nitrite is then removed
|
Type
|
ADDITION
|
Details
|
by adding approximately 15 g of 18% aqueous urea solution
|
Type
|
CUSTOM
|
Details
|
The reaction vessel is subsequently sealed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated for 4 hours at 140°-150° C. (pressure approximately 6 bar)
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After the mixture has cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
the crystalline product is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. to constant weight
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC2=C1NC(S2)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.9 g | |
YIELD: PERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |